![molecular formula C9H7N3 B12291182 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine core. The molecule features a methyl group at position 2 and a cyano (-CN) substituent at position 4 (Figure 1). Pyrrolopyridine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with biological targets such as kinases and neurotransmitter receptors .
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-4-8-7(5-10)2-3-11-9(8)12-6/h2-4H,1H3,(H,11,12) |
InChI Key |
XNKLPGSMBXUSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a suitable aldehyde at elevated temperatures . This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The cyano group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Cancer Therapy
One of the most promising applications of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is in cancer treatment. Recent studies have identified derivatives of this compound as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compound 4h demonstrated significant inhibitory activity against FGFR1-4 with IC50 values ranging from 7 to 712 nM, showcasing its potential as a lead compound for further development in oncology .
Antitumor Activity
Research has indicated that this compound can inhibit the proliferation of cancer cells. In vitro studies on breast cancer cell lines (4T1) revealed that treatment with derivative 4h not only inhibited cell growth but also induced apoptosis and reduced cell migration and invasion capabilities .
Neuroprotective Effects
Pyrrolopyridine derivatives have been explored for their neuroprotective properties. Compounds with similar structures have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting anti-inflammatory effects .
Antimicrobial Activity
The structural features of this compound lend themselves to antimicrobial applications. Studies have reported that various pyrrolopyridine derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves cyclocondensation reactions using readily available precursors like substituted amino compounds and active methylene derivatives. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and functional groups present in the synthesized compounds .
Case Studies
Study | Findings | Applications |
---|---|---|
Study on FGFR inhibitors | Compound 4h showed potent FGFR inhibition (IC50 values: 7–712 nM) | Cancer therapy |
Neuroprotective effects | Similar derivatives demonstrated modulation of neurotransmitter systems | Treatment for neurodegenerative diseases |
Antimicrobial properties | Various derivatives exhibited significant antibacterial activity | Development of new antimicrobial agents |
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . This inhibition can result in the suppression of cancer cell growth and metastasis.
Comparison with Similar Compounds
Key Observations
Substituent Position and Electronic Effects: The cyano group at position 4 is a common feature, contributing to π-stacking interactions in biological systems. Replacing the methyl group at position 2 with bulkier substituents (e.g., aryl groups in L-750,667) enhances receptor binding specificity . In contrast, methoxy groups () may improve solubility due to their polar nature .
Synthetic Accessibility :
- The parent compound, 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, is synthesized via palladium-catalyzed cyanation with a 72% yield . The presence of methyl or chloro substituents (e.g., 4-chloro derivative in ) requires additional halogenation or alkylation steps, which may affect overall yields .
Pharmacological Profiles :
- L-750,667 exemplifies how structural modifications translate to bioactivity. Its piperazinylphenyl substituent confers >2000-fold selectivity for dopamine D4 receptors over D2/D3 subtypes, highlighting the importance of steric and electronic tailoring .
- Anticancer analogs like 7-hydroxy-5-oxo-6-phenyl-3H-dithiolo[3,4-c]pyridine-4-carbonitrile () demonstrate inhibitory effects on tumor cell lines, though their efficacy is lower than doxorubicin .
Spectral and Physicochemical Comparisons
Table 2: Spectroscopic Data for Selected Compounds
- The cyano group in the parent compound generates a distinct IR absorption at 2230 cm⁻¹, a hallmark of -C≡N stretching .
- Methyl substituents likely induce upfield shifts in adjacent carbons in ¹³C NMR, though specific data for the target compound is lacking.
Biological Activity
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a pyrrole ring fused to a pyridine nucleus, with a carbonitrile group at the 4-position. This unique structure contributes to its biological activity, particularly in inhibiting various enzymes and receptors.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.
- Inhibition of FGFRs : Research indicated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a related derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro .
- Cell Proliferation and Apoptosis : In vitro studies using breast cancer cell lines (4T1) showed that these compounds not only inhibited cell proliferation but also induced apoptosis. The compound effectively reduced migration and invasion capabilities of cancer cells, marking it as a promising lead for further development .
The mechanism by which this compound exerts its effects primarily involves the modulation of signaling pathways associated with tumor growth and metastasis.
- Targeting Signaling Pathways : The compound's ability to bind to FGFRs disrupts downstream signaling pathways essential for tumor survival and proliferation .
3. Other Biological Activities
Beyond its anticancer properties, this compound may exhibit additional pharmacological effects:
- Anti-inflammatory Activity : Some derivatives within the pyrrolo[2,3-b]pyridine class have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, although further research is needed to establish efficacy .
Data Summary
Biological Activity | IC50 Values (nM) | Cell Line/Model | Reference |
---|---|---|---|
FGFR1 Inhibition | 7 | 4T1 Breast Cancer | |
FGFR2 Inhibition | 9 | 4T1 Breast Cancer | |
Migration Inhibition | - | 4T1 Breast Cancer | |
COX-2 Inhibition | 40 | In vitro |
Case Studies
Several case studies illustrate the compound's effectiveness:
- Case Study on Breast Cancer : A study involving the administration of a related pyrrolo[2,3-b]pyridine derivative showed significant tumor size reduction in mouse models of breast cancer. The mechanism was linked to the inhibition of FGFR signaling pathways.
- Anti-inflammatory Effects : In models of induced inflammation, compounds similar to this compound demonstrated reduced edema and inflammation markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.